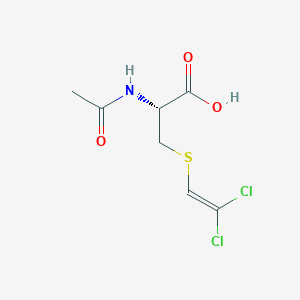

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

Overview

Description

Synthesis Analysis

The synthesis of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine derivatives involves complex chemical reactions. For instance, N-acetyl-S-(3-coumarinyl)cysteine, a metabolite related to coumarin in rodents, has been synthesized through reactions involving 3-mercaptocoumarin and N-acetyl-3-chloro-D,L-alanine methyl ester, showcasing a method for creating N-acetyl-S derivatives of cysteine (Eisenbrand, Otteneder, & Tang, 2003).

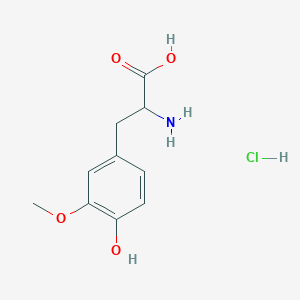

Molecular Structure Analysis

The molecular structure of N-acetyl-L-cysteine and its derivatives has been studied to understand their chemical behavior. For example, the crystal and molecular structure of N-acetyl-L-cysteine has been determined, providing insight into its planar configuration and the potential for forming hydrogen bonds with neighboring molecules (Lee & Suh, 1980).

Chemical Reactions and Properties

N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC) and its related sulfoxide, NA-DCVCS, demonstrate significant chemical reactivity and potential for forming adducts, which is crucial for understanding their biological effects and toxicological implications. These compounds can undergo various reactions, including with glutathione, indicating their reactivity and potential role in biochemical pathways (Irving, Pinkerton, & Elfarra, 2013).

Physical Properties Analysis

The physical properties of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine and its derivatives, such as solubility, melting point, and crystal structure, play a significant role in their chemical behavior and applications. A new conformational polymorph of N-acetyl-L-cysteine has been discovered, illustrating the diversity of physical forms these compounds can take and the importance of S–H⋯O and C–H⋯O interactions in their stabilization (Kumar & Nangia, 2013).

Chemical Properties Analysis

The chemical properties of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine derivatives, including their reactivity, potential for adduct formation, and interactions with biomolecules, are crucial for understanding their biological significance and potential applications. Studies have shown that these compounds can react with nucleophiles, undergo rearrangements, and form adducts with amino acids, highlighting their complex chemistry and the potential for biological activity (Barshteyn & Elfarra, 2007).

Scientific Research Applications

Medical and Therapeutic Applications

N-acetyl-L-cysteine (NAC), an acetylated variant of L-cysteine, demonstrates several medical applications. It is used as an antidote for acetaminophen overdose and has shown effectiveness in preventing chronic obstructive pulmonary disease exacerbations and contrast-induced kidney damage. Studies also suggest NAC's utility in treating pulmonary fibrosis, infertility in polycystic ovary syndrome patients, and as a potential cancer chemopreventive agent. It is being explored as an adjunct in Helicobacter pylori eradication and for preventing gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

Antigenotoxic and Cancer Prevention Mechanisms

NAC has been identified as having antigenotoxic properties and potential for cancer prevention. Its multifaceted protective mechanisms contribute to its broad array of applications, both preventive and therapeutic (Flora et al., 2004).

Antioxidant Applications and Disease Treatment

NAC acts as a powerful antioxidant and scavenger of free radicals, particularly oxygen radicals. Its antioxidant properties make it a viable treatment option for various diseases caused by free oxygen radicals. Additionally, it serves as a mucolytic drug, softening tenacious mucus discharges (Mokhtari et al., 2016).

Enhancing Lifespan and Stress Resistance

In studies with Caenorhabditis elegans, NAC supplementation has been shown to increase resistance to environmental stressors and extend lifespan. It also increased progeny production and extended the gravid period, suggesting broader implications for aging and stress resistance (Oh et al., 2015).

Industrial and Environmental Applications

NAC and its derivatives, such as N-Acetyl-l-Cysteine (NACYS), have been investigated as green chemical corrosion inhibitors for mild steel, showcasing their potential in industrial and environmental applications. Their effectiveness in inhibiting corrosion was confirmed through various experimental methods (Fu et al., 2011).

Future Directions

properties

IUPAC Name |

(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGORWCAPEHPX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925585 | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- | |

CAS RN |

126543-43-9 | |

| Record name | N-Acetyl-(2,2-dichlorovinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

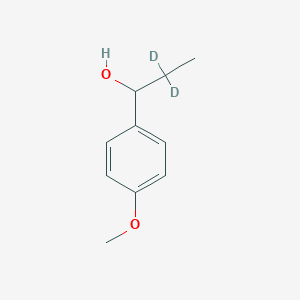

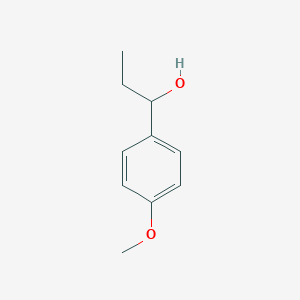

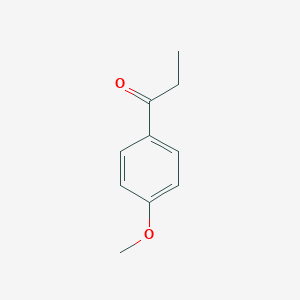

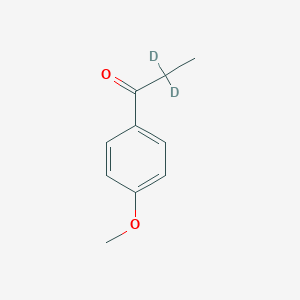

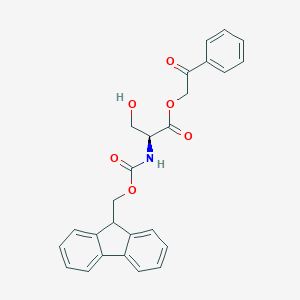

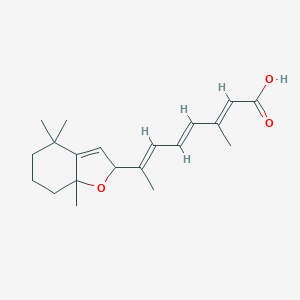

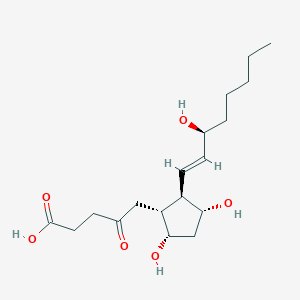

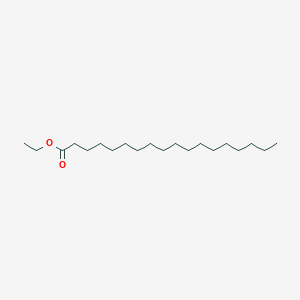

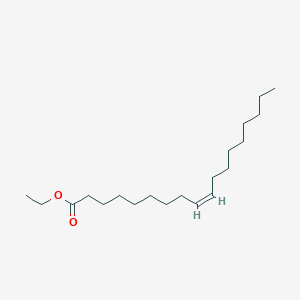

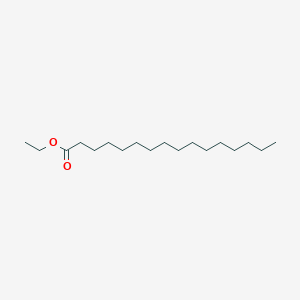

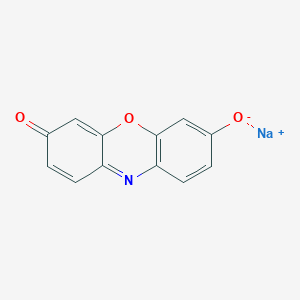

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.